ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
This compound has been a focus in the synthesis of novel chemical structures. For instance, Altundas et al. (2010) synthesized a series of novel compounds, including Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate. These compounds were tested for antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans, showing effective results against the bacteria and yeast studied (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antitumor Activity
Ethyl 2‐substituted‐aminothiazole‐4‐ carboxylate analogs, related to the compound , have been synthesized and tested for their in vitro antitumor activity. El-Subbagh et al. (1999) reported that these compounds showed potential anticancer activity, with one analog exhibiting remarkable activity against the RPMI‐8226 leukemia cell line (El-Subbagh, Abadi, & Lehmann, 1999).
Synthesis Techniques
The synthesis of such compounds often involves innovative techniques. Fong et al. (2004) described the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in acetonitrile, a method that could be relevant for synthesizing similar compounds (Fong, Janowski, Prager, & Taylor, 2004).
Antimicrobial and Antioxidant Properties
Compounds with similar structures have shown promising antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and tested them for their antimicrobial and antioxidant activities, showing significant results (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Mechanism of Action
Target of Action
The compound, ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, is a derivative of thiazole . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties
Mode of Action
Thiazole derivatives are known to interact with various enzymes, receptors, and biochemical pathways in biological systems . They can activate or inhibit these targets, leading to changes in physiological responses .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, potentially leading to a wide range of downstream effects .
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 2-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-22-15(21)9-5-6-12-13(9)17-16(24-12)18-14(20)10-7-11(23-19-10)8-3-4-8/h7-9H,2-6H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJIPAHXWMSBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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